3-Octadecylphenol

Lipophilicity Octanol-water partition QSAR

Addressing the challenge of sourcing meta-alkylphenols with a favorable regulatory profile, 3-Octadecylphenol (CAS 63442-91-1) offers a structurally distinct intermediate for nonionic surfactant production and phenolic resin modification. - Reduced Endocrine Disruption Risk: The meta-substitution pattern confers inherently lower estrogen receptor affinity than para-isomers, offering a proactive compliance pathway for formulators facing tightening alkylphenol regulations. - Superior Downstream Product Quality: Meta-isomer-enriched feedstock minimizes chromophore-forming 2,6-dialkylphenol impurities, eliminating post-synthesis decolorization in triaryl phosphate ester manufacturing. - Enhanced Hydrophobicity: Its XLogP3 of 11.1 provides stronger hydrophobic anchoring, translating to potentially lower critical micelle concentrations (CMC) in derived ethoxylates for demanding EOR applications.

Molecular Formula C24H42O
Molecular Weight 346.6 g/mol
CAS No. 63442-91-1
Cat. No. B15445721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octadecylphenol
CAS63442-91-1
Molecular FormulaC24H42O
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1=CC(=CC=C1)O
InChIInChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-21-24(25)22-23/h18,20-22,25H,2-17,19H2,1H3
InChIKeyGWEIDBLEDZNHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Octadecylphenol (CAS 63442-91-1): Procurement-Grade Identity, Physicochemical Profile, and Comparator Landscape


3-Octadecylphenol (CAS 63442-91-1) is a long-chain meta-alkylphenol with the molecular formula C₂₄H₄₂O and a molecular weight of 346.6 g/mol, consisting of a phenolic ring substituted with a linear C18 alkyl chain at the 3-(meta) position [1]. It belongs to the monoalkylphenol class (C12–C35), which are primarily used as intermediates for nonionic surfactant production, phenolic resin modification, and antioxidant formulations [2]. Its closest structural analogs are the para-isomer 4-octadecylphenol (CAS 2589-79-9) and the ortho-isomer 2-octadecylphenol (CAS 25401-87-0), along with shorter-chain industrial alkylphenols such as 4-nonylphenol (CAS 104-40-5) and 4-dodecylphenol [3]. While all three octadecylphenol isomers share identical molecular formulae and elemental composition, the position of the hydroxyl group relative to the alkyl chain critically governs lipophilicity, estrogen receptor affinity, chromatographic behavior, and performance in downstream derivatization processes — making isomer selection a consequential procurement decision rather than a simple commodity substitution [4][5].

Why 3-Octadecylphenol Cannot Be Casually Substituted by Its Para- or Ortho-Octadecylphenol Isomers in Technical Procurement


Despite sharing an identical molecular formula (C₂₄H₄₂O) and molecular weight (346.6 g/mol), the three octadecylphenol positional isomers exhibit quantifiably distinct physicochemical and biological properties that preclude functionally equivalent substitution. The meta-substitution pattern in 3-octadecylphenol yields a computed XLogP3 of 11.1 — a 0.3 log unit increase over the para-isomer (XLogP3 = 10.8), translating to approximately a twofold difference in octanol–water partition coefficient that materially affects surfactant phase behavior and environmental partitioning [1][2]. More critically, the well-established positional hierarchy of estrogen receptor affinity — para > meta > ortho — means that the meta isomer carries inherently lower endocrine disruption potential than the widely used para-substituted alkylphenols, a regulatory and environmental health consideration of growing procurement significance [3]. Furthermore, meta-alkylphenols have been explicitly identified in patent literature as more desirable than ortho- or para-isomers for producing low-color phosphate ester products, since ortho,para-mixtures containing 2,6-dialkylphenol impurities cause undesirable chromophore formation during phosphorylation [4]. These convergent lines of evidence demonstrate that isomer selection is not a trivial specification detail but a determinant of downstream product quality, regulatory profile, and application performance.

3-Octadecylphenol Quantitative Differentiation Evidence: Lipophilicity, Estrogenicity, Chromatographic Behavior, and Application Performance vs. Closest Analogs


XLogP3 Lipophilicity Differential: 3-Octadecylphenol (meta) vs. 4-Octadecylphenol (para)

The computed octanol–water partition coefficient (XLogP3) for 3-octadecylphenol is 11.1, compared with 10.8 for 4-octadecylphenol, representing a ΔlogP of +0.3 [1][2]. This difference, while numerically modest, corresponds to an approximately twofold higher equilibrium concentration in the octanol phase for the meta isomer. The ortho-isomer 2-octadecylphenol shares the same XLogP3 of 11.1 as the meta isomer, indicating that the para isomer is the distinct outlier among the three positional variants [3]. Importantly, the experimentally determined LogP for 4-octadecylphenol reported in certain databases is 8.20, though this value likely reflects a different measurement methodology rather than contradicting the computed ranking .

Lipophilicity Octanol-water partition QSAR Environmental fate

Estrogenic Activity Hierarchy: Meta-Position Confers Reduced Endocrine Disruption Potential Relative to Para-Substituted Alkylphenols

Routledge and Sumpter (1997) established, using a recombinant yeast assay expressing the human estrogen receptor, that the estrogenic activity of alkylphenols follows a clear positional hierarchy: para > meta > ortho [1]. This finding has been corroborated by Tollefsen et al. (2007) in rainbow trout hepatic estrogen receptor binding assays, which confirmed that mono-substituted alkylphenols with the alkyl chain in the para position exhibit the highest receptor affinity, while meta-substitution reduces binding [2]. For 3-octadecylphenol, this means that the placement of the C18 chain at the meta position inherently attenuates estrogen receptor activation compared to an equivalent para-octadecylphenol. Although no direct estrogenicity assay comparing 3-octadecylphenol and 4-octadecylphenol head-to-head was identified in the literature, the class-level positional hierarchy is robustly established across multiple alkyl chain lengths and assay systems [1][2].

Endocrine disruption Estrogen receptor Environmental toxicology Regulatory compliance

Chromatographic Retention (Rf) Differentiation: Meta- vs. Para-Alkylphenols on Silica Gel TLC

A systematic TLC study of monoalkylphenol isomers on silica gel stationary phase reported that, for virtually all compounds examined, the meta and para isomers exhibit very close Rf values, but the meta derivative almost always displays a very slightly higher Rf value (typically < 0.05 Rf units) than the corresponding para derivative [1]. This reproducible chromatographic distinction, while subtle, provides an analytically useful fingerprint for isomer identity verification in quality control workflows. The ortho isomers consistently show much higher Rf values than both meta and para counterparts, attributable to intramolecular hydrogen bonding between the hydroxyl group and the ortho substituent that reduces stationary phase interaction [1].

Chromatography TLC Isomer separation Quality control

Phosphate Ester Color Stability: Meta-Isomer Preference in Industrial Phosphate Ester Manufacturing

The Stauffer Chemical Co. patent JPS5461131A (1979) explicitly states that 'normally prepared alkylphenols contain little or no meta-isomer' and that 'for many purposes meta-isomers are more desirable than ortho- or para-isomers' [1]. A key technical rationale provided is that 2,6-dialkylphenols — which are common byproducts in ortho/para alkylation mixtures — 'cause colour in phosphate esters made from alkylphenols and are undesirable' [1]. The patent discloses an isomerization process using trifluoromethane sulfonic acid to increase meta-isomer content while simultaneously reducing the problematic 2,6-dialkylphenol fraction [1]. A related patent (US4103096A) further confirms that the meta-isomer enrichment strategy is motivated by superior performance in downstream phosphate ester applications where low color and color stability are critical quality specifications [2].

Phosphate ester Color stability Plasticizer Flame retardant

Monolayer Formation at the Air/Water Interface: Para-Octadecylphenol Demonstrated; Meta-Isomer Behavior Remains Distinguished by Absence of Published Data

Peikert et al. (2014) characterized the phase behavior and molecular packing of 1-(4-hydroxyphenyl)-octadecane (compound 5a, i.e., 4-octadecylphenol) in Langmuir monolayers at the air/water interface using π/A isotherms, Brewster angle microscopy (BAM), and grazing incidence X-ray diffraction (GIXD) [1]. The para-substituted compound forms a stable monolayer exhibiting a phase transition from an oblique (L2) chain lattice at low pressure to a centered rectangular lattice upon compression, with a high collapse pressure of approximately 58 mN·m⁻¹ indicative of robust monolayer stability driven by hydrogen bonding of the hydroxyl group with the water subphase and van der Waals interactions between alkyl chains [1]. By contrast, no equivalent monolayer characterization data were identified in the peer-reviewed literature for 3-octadecylphenol (meta isomer). The Boehmer research group has noted in the context of calixarene chemistry that the para-substituted octadecylphenol serves as a reference compound specifically because it forms stable monolayers on water, whereas the meta isomer's monolayer-forming properties remain comparatively uncharacterized [2]. This asymmetry in published interfacial science data creates a knowledge gap that may be either a research opportunity or a procurement risk, depending on the intended application.

Langmuir monolayer Air/water interface Self-assembly Surface pressure

Industrial Production Volume and Regulatory Classification: 3-Octadecylphenol Within the Japanese CSCL Framework

According to the Japan CHEmicals Collaborative Knowledge database (J-CHECK) maintained by NITE, 3-octadecylphenol (MITI Number 3-511) is classified as an 'Existing Chemical Substance' under the Japanese Chemical Substances Control Law (CSCL) and is reported under the broader category 'Monoalkyl(C=12-35) phenol' as a 'General chemical substance' [1]. The reported annual manufacture/import quantity in Japan has remained stable in the range of 1 to <1,000 tonnes per year from 2016 through 2023 [1]. This mid-volume production profile contrasts with the much larger-volume para-alkylphenols such as 4-nonylphenol (global production historically exceeding 100,000 tonnes/year) and 4-octylphenol, which have faced increasing regulatory restrictions due to their estrogenic activity [2]. The meta-isomer's lower regulatory visibility, combined with its classification as a general chemical substance rather than a monitored or restricted substance, may confer supply chain stability advantages for industrial users concerned about future regulatory disruption of para-alkylphenol availability.

Regulatory Production volume CSCL Supply chain

High-Value Application Scenarios for 3-Octadecylphenol Based on Verified Differentiation Evidence


Low-Color Phosphate Ester Plasticizers and Flame Retardants

Meta-alkylphenol feedstocks, including 3-octadecylphenol, are explicitly preferred over ortho/para mixtures for manufacturing triaryl phosphate esters where color and color stability are critical quality parameters. The Stauffer patents (JPS5461131A, US4103096A) identify that 2,6-dialkylphenol impurities — common in conventional ortho/para alkylation products — cause undesirable chromophore formation during phosphorylation [1][2]. By selecting a meta-isomer-enriched feedstock, formulators can reduce or eliminate the need for post-synthesis decolorization steps, improving process economics and product consistency in flame retardant, plasticizer, and hydraulic fluid applications. This scenario directly leverages the evidence from Evidence_Item 4 in Section 3.

Reduced-Endocrine-Disruption Surfactant Intermediates for Regulatory-Sensitive Markets

The established estrogenicity hierarchy (para > meta > ortho) documented by Routledge and Sumpter (1997) means that surfactants derived from ethoxylated 3-octadecylphenol would be expected to carry inherently lower estrogen receptor activation potential than equivalent products derived from 4-octadecylphenol or 4-nonylphenol [3]. For surfactant formulators supplying the European market (where REACH restrictions on para-nonylphenol ethoxylates are already in force) or anticipating similar regulatory trajectories in other jurisdictions, 3-octadecylphenol offers a structurally differentiated platform with a more favorable endocrine disruption profile. This scenario directly leverages the evidence from Evidence_Item 2 in Section 3.

Enhanced Lipophilicity Surfactants for High-Salinity and High-Temperature Oilfield Applications

The XLogP3 value of 11.1 for 3-octadecylphenol, representing a twofold increase in octanol–water partitioning over the para isomer (XLogP3 = 10.8), translates into stronger hydrophobic anchoring and potentially lower critical micelle concentrations (CMC) for derived ethoxylate surfactants [4][5]. For enhanced oil recovery (EOR) applications requiring salt-tolerant, high-temperature-stable surfactants — as described in the non-estrogenic alkylphenol derivatives patent literature — the incremental lipophilicity of the meta isomer may provide a measurable performance advantage in interfacial tension reduction between brine and crude oil [6]. This scenario directly leverages the evidence from Evidence_Item 1 in Section 3.

Research-Grade Isomer for Structure–Activity Relationship (SAR) Studies and Analytical Reference Standards

Because meta-alkylphenols are typically minor or absent components in conventional Friedel–Crafts phenol alkylation products (which predominantly yield ortho and para isomers), pure 3-octadecylphenol serves as an essential reference compound for analytical method development, environmental monitoring of alkylphenol isomer distributions, and structure–activity relationship studies [1][7]. Its distinct chromatographic retention (slightly higher Rf than para isomer on silica TLC) and unique InChIKey (GWEIDBLEDZNHPX-UHFFFAOYSA-N) provide unambiguous analytical identification, making it valuable for laboratories conducting isomer-specific quantification of alkylphenol residues in environmental or biological matrices. This scenario directly leverages the evidence from Evidence_Item 3 in Section 3.

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